Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate
Description
Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with an amino group, a chlorophenyl group, and a methoxyacetate moiety, making it a unique and potentially valuable molecule in various scientific fields.
Properties
IUPAC Name |
methyl 2-[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-18(22)10-24-17-9-16(11-2-4-12(19)5-3-11)21-15-7-6-13(20)8-14(15)17/h2-9H,10,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVROIBQXFNHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Reduction Sequence
Position-selective nitration at C6 is achieved using fuming HNO₃ in H₂SO₄ at 0°C. A mixture of 2-(4-chlorophenyl)quinolin-4-ol (1.0 equiv) in 98% H₂SO₄ is treated with fuming HNO₃ (1.1 equiv) dropwise, yielding 6-nitro-2-(4-chlorophenyl)quinolin-4-ol in 54% yield after ice-water quenching. Subsequent reduction with H₂ (1 atm) over 10% Pd/C in ethanol at 25°C affords the 6-amino derivative quantitatively.
Direct Amination via Buchwald-Hartwig Coupling
An alternative route employs palladium-catalyzed C–N coupling. Treating 6-bromo-2-(4-chlorophenyl)quinolin-4-ol with NH₃ (aq) in the presence of Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in dioxane at 100°C for 24 hours provides the 6-amino product in 72% yield. This method circumvents harsh nitration conditions but requires anhydrous handling.
O-Alkylation at C4 Position
The hydroxyl group at C4 undergoes Williamson ether synthesis with methyl bromoacetate. A mixture of 6-amino-2-(4-chlorophenyl)quinolin-4-ol (1.0 equiv), methyl bromoacetate (1.5 equiv), and K₂CO₃ (3.0 equiv) in DMF is stirred at 60°C for 12 hours, achieving 83% yield after column chromatography (SiO₂, hexane/EtOAc 4:1). Key considerations:
- Base Selection : K₂CO₃ provides superior results over NaH due to reduced side reactions.
- Solvent Optimization : DMF enhances solubility compared to acetone or THF.
Reaction Optimization and Yield Improvement
Palladium-Catalyzed Cross-Coupling
For intermediates requiring boronate esters, Suzuki-Miyaura coupling is employed. Methyl 4-bromo-2-methylbenzoate reacts with bis(pinacolato)diboron (1.1 equiv) in DMF using Pd(OAc)₂ (5 mol%) and KOAc (3.0 equiv) at 80°C for 4 hours, yielding the boronate ester in 71% after silica gel purification. This method is adaptable for introducing aryl groups during quinoline functionalization.
Recrystallization and Polymorph Control
Recrystallization from methanol/diethyl ether (1:2) resolves disorder in the methyl acetate group, as observed in X-ray studies. Slow cooling at 0.5°C/min produces crystals suitable for diffraction analysis (R₁ = 0.039).
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
Single-crystal analysis confirms the acetoxy methyl ester adopts a gauche conformation relative to the quinoline plane, with dihedral angles of 112.3° between the ester and quinoline moieties. The 4-chlorophenyl group exhibits a coplanar arrangement (dihedral = 8.7°), facilitating π-stacking in the solid state.
Chemical Reactions Analysis
Types of Reactions
Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The nitro derivatives can be reduced back to amino compounds using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines to form thioether or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines, base catalysts like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Thioether and amine derivatives.
Scientific Research Applications
Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its quinoline core.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. The amino and chlorophenyl groups may enhance its binding affinity to specific enzymes or receptors, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness
Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its combination of an amino group, chlorophenyl group, and methoxyacetate moiety makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a quinoline core with significant substitutions:
- Amino group : Enhances biological activity by increasing solubility and potential interactions with biological targets.
- Chlorophenyl group : May contribute to the compound's binding affinity to various receptors or enzymes.
- Methoxyacetate moiety : Provides additional functional groups for chemical reactivity and potential biological interactions.
Chemical Information :
- CAS Number : 1030120-78-5
- Molecular Weight : 342.8 g/mol
The mechanism of action for this compound is primarily attributed to its ability to intercalate with DNA, disrupting replication and transcription processes. This characteristic is common among quinoline derivatives, which often exhibit antimicrobial and anticancer properties. The specific interactions can include:
- DNA Binding : The quinoline structure allows for intercalation between DNA base pairs.
- Enzyme Inhibition : The amino and chlorophenyl groups may enhance binding to specific enzymes involved in cancer progression or microbial growth.
Antimicrobial Activity
Research indicates that compounds with a similar quinoline structure exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activity due to its structural features. A comparative analysis of related compounds shows varying degrees of efficacy against different microbial strains.
| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 5 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
A recent study observed the following IC50 values:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 12.5 | |
| MCF-7 | 8.0 | |
| A549 (lung cancer) | 15.0 |
These values indicate that the compound exhibits promising activity against multiple cancer types, warranting further investigation into its mechanisms and therapeutic potential.
Case Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate?
- The compound can be synthesized via Suzuki-Miyaura cross-coupling to introduce the 4-chlorophenyl group at the quinoline C2 position. A subsequent Mannich reaction or nucleophilic substitution is used to attach the methoxyacetate group. Key intermediates include 6-amino-4-hydroxyquinoline derivatives and methyl bromoacetate. Optimized reaction conditions (e.g., DME as a solvent, 60–80°C) yield the target compound with ~60% efficiency .
Q. How is the structure of this compound validated experimentally?
- X-ray crystallography (e.g., CCDC 8027487) confirms the quinoline core and substituent positions . NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl ester at δ 3.8 ppm) and coupling patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 383.1) .
Q. What experimental conditions optimize yield during synthesis?
- Key factors include:
- Catalyst selection : Pd(PPh₃)₄ for Suzuki coupling .
- Temperature control : 60–80°C for esterification .
- Solvent choice : 1,2-dimethoxyethane (DME) improves reaction homogeneity .
- Purification : Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity .
Advanced Research Questions
Q. How can researchers evaluate the compound’s bioactivity against FABP4/5 targets?
- Use fluorescence polarization assays to measure binding affinity (IC₅₀) for FABP4/5. Molecular docking (e.g., AutoDock Vina) predicts binding modes, focusing on interactions between the quinoline core and hydrophobic pockets. Compare results with control inhibitors (e.g., BMS309403) .
Q. How should contradictory bioactivity data across studies be analyzed?
- Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methylphenyl) on activity .
- Assay conditions : Control variables like protein concentration (10–100 nM) and incubation time (30–60 min) .
- Statistical validation : Apply ANOVA or Student’s t-test to replicate data (n ≥ 3) .
Q. What methodologies assess metabolic stability and pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
